(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a heterocyclic small molecule featuring a bicyclic thienopyridine core fused with a dihydrothieno ring system. Key structural elements include:
- A 2-chloro substituent on the thieno[3,2-c]pyridine ring, which enhances electrophilicity and influences binding interactions .
- A methanone bridge linking the thienopyridine moiety to a 1-(methylsulfonyl)piperidin-4-yl group, introducing steric bulk and sulfonyl-mediated polarity. This sulfonyl group may improve metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S2/c1-22(19,20)17-6-2-10(3-7-17)14(18)16-5-4-12-11(9-16)8-13(15)21-12/h8,10H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBBWNYQVRROPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves several steps:
Formation of Thieno[3,2-c]pyridine
Starting Material: : 2-chlorothiophene
Reagents and Conditions: : Bromination, followed by coupling with cyanoacetic acid under basic conditions
Intermediate: : 2-chlorothiophene-3-carboxylate
Cyclization
Reagents and Conditions: : Ammonium acetate, heat
Intermediate: : Thieno[3,2-c]pyridine
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the methanone group, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: : The compound can be reduced at the thieno[3,2-c]pyridine ring or the piperidine ring, leading to various hydrogenated products.
Substitution: : Halogen groups (like chlorine) on the thieno[3,2-c]pyridine ring can be substituted by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using catalysts like palladium on carbon.
Substitution: : Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Major Products Formed
Depending on the reaction conditions, the major products can include carboxylic acids, hydrogenated thieno[3,2-c]pyridine derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
This compound finds applications across multiple scientific domains:
Chemistry: : As a building block in organic synthesis to create more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Industry: : Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thieno[3,2-c]pyridine ring may interact with enzyme active sites, while the piperidine ring offers hydrophobic and electronic interactions to stabilize binding. The exact pathways and molecular targets depend on the specific application, but the overall action is mediated through binding to macromolecules and influencing biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences in Thienopyridine Derivatives
Key Observations :
- The methylsulfonyl-piperidine group introduces a polar, non-aromatic substituent compared to the lipophilic fluorophenyl or chlorophenyl groups in antiplatelet agents, which may reduce off-target interactions .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties*
*Data derived from computational tools (e.g., Molinspiration) and structural analogs .
Key Observations :
- The methylsulfonyl group contributes to a moderate LogP (2.1), balancing lipophilicity and solubility, whereas clopidogrel’s higher LogP (3.8) correlates with its prolonged plasma half-life .
Biological Activity
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features include a thieno[3,2-c]pyridine core and a piperidine moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C15H16ClN2O2S
- Molecular Weight : 334.77 g/mol
Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The thieno[3,2-c]pyridine scaffold is known for its role in modulating several biological pathways, including:
- Antimicrobial Activity : Compounds containing thieno[3,2-c]pyridine structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| This compound | Anticancer | Induces apoptosis in cancer cells | |
| 5-(Furan-2-yl)isoxazole | Antimicrobial | Disrupts bacterial cell wall synthesis | |
| 6-Methylthieno[3,2-c]pyridine | Anticancer | Inhibits cell cycle progression | |
| 4-Chloroquinoline | Antimalarial | Inhibits heme polymerization in malaria parasites |
Case Study 1: Anticancer Activity
A study investigated the effects of the compound on human pancreatic cancer cells (Patu8988). The results indicated a significant reduction in cell viability and an increase in apoptosis markers such as caspase 3 activation. This suggests that the compound effectively induces programmed cell death in malignant cells.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of related thieno[3,2-c]pyridine derivatives. These compounds were tested against Gram-positive and Gram-negative bacteria, revealing substantial inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Computational Studies
Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. These computational studies provide insights into how structural modifications can enhance or diminish biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
